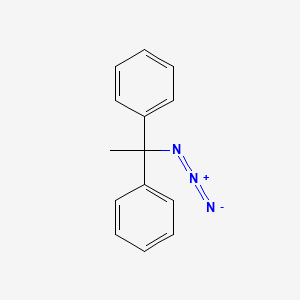
(1-Azido-1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Azido-1-phenylethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a phenylethyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Azido-1-phenylethyl)benzene typically involves the reaction of phenylethyl derivatives with sodium azide. One common method is the nucleophilic substitution of a halide precursor with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Azido-1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group typically yields amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Sodium azide in DMSO is a typical reagent for nucleophilic substitution.
Major Products:
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(1-Azido-1-phenylethyl)benzene has several applications in scientific research:
Mechanism of Action
The azido group in (1-Azido-1-phenylethyl)benzene is highly reactive and can undergo various transformations. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed Huisgen cycloaddition to form triazoles. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with biological processes .
Comparison with Similar Compounds
Phenyl azide: Similar in structure but lacks the phenylethyl group.
Benzyl azide: Contains a benzyl group instead of a phenylethyl group.
(1-Azidoethyl)benzene: Similar but with an ethyl group instead of a phenylethyl group.
Uniqueness: (1-Azido-1-phenylethyl)benzene is unique due to its specific structure, which combines the reactivity of the azido group with the stability and versatility of the phenylethyl moiety. This combination allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
22293-23-8 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-azido-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13N3/c1-14(16-17-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
IHGZUIPVMGBUAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















